Methyl 8-bromo-2,2-dimethyloctanoate
Description
Methyl 8-bromo-2,2-dimethyloctanoate is a brominated ester characterized by a branched alkyl chain with a bromine atom at the 8th carbon and two methyl groups at the 2nd carbon. Its molecular formula is C₁₁H₂₁BrO₂, with a molecular weight of 265.19 g/mol. This compound is primarily utilized in synthetic organic chemistry, particularly in nucleophilic substitution reactions due to the reactivity of its bromine substituent. A notable application is its role in synthesizing anti-arteriosclerotic agents, as demonstrated in a 2025 study where it reacted with 4-(1H-benzimidazol-2-yl)phenol to form a therapeutic derivative .
The ester group and bromine atom are critical to its function: the bromine acts as a leaving group in alkylation reactions, while the ester contributes to solubility and stability. Its synthesis involves condensation reactions in dimethylformamide (DMF) with sodium methoxide as a base, followed by purification via recrystallization .
Properties
IUPAC Name |
methyl 8-bromo-2,2-dimethyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPLXVJDRDGJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogen-Substituted Esters
Key Findings :
- Reactivity: Bromine’s intermediate electronegativity and leaving-group ability make this compound more reactive in SN2 reactions than its chloro analog but less than the iodo derivative.
- Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in drug-receptor binding, as seen in its anti-arteriosclerotic applications .
Positional Isomers
| Compound | Substituent Position | Melting Point (°C) | Steric Hindrance |
|---|---|---|---|
| This compound | C2 | 163.5–164.5 | High |
| Methyl 8-bromo-3,3-dimethyloctanoate | C3 | ~150–155 (estimated) | Moderate |
Key Findings :
Alkyl-Chain Variants
| Compound | Ester Group | Solubility (LogP) | Metabolic Stability |
|---|---|---|---|
| This compound | Methyl | 3.8 (estimated) | High |
| Ethyl 8-bromo-2,2-dimethyloctanoate | Ethyl | 4.2 (estimated) | Moderate |
Key Findings :
- The methyl ester variant exhibits lower lipophilicity (LogP ~3.8) than the ethyl analog, favoring better aqueous solubility in drug formulations.
- Metabolic stability is higher in the methyl ester due to slower enzymatic cleavage compared to bulkier esters.
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